Canagliflozin, also known as Invokana, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus along with lifestyle changes including diet and exercise. It was initially approved by the FDA in 2013 for the management of diabetes and later approved in 2018 for a second indication of reducing the risk of cardiovascular events in patients diagnosed with type 2 diabetes mellitus,. Canagliflozin is the first oral antidiabetic drug approved for the prevention of cardiovascular events in patients with type 2 diabetes. Cardiovascular disease is the most common cause of death in these patients.
Canagliflozin anhydrous is a Sodium-Glucose Cotransporter 2 Inhibitor. The mechanism of action of canagliflozin anhydrous is as a Sodium-Glucose Transporter 2 Inhibitor, and P-Glycoprotein Inhibitor.
Canagliflozin is a C-glucoside with a thiophene ring that is an orally available inhibitor of sodium-glucose transporter 2 (SGLT2) with antihyperglycemic activity. Canagliflozin is also able to reduce body weight and has a low risk for hypoglycemia.
Canagliflozin Anhydrous is the anhydrous form of canagliflozin, a C-glucoside with a thiophene ring that is an orally available inhibitor of sodium-glucose transporter 2 (SGLT2) with antihyperglycemic activity. Canagliflozin is also able to reduce body weight and has a low risk for hypoglycemia.
A glucoside-derived SODIUM-GLUCOSE TRANSPORTER 2 inhibitor that stimulates urinary excretion of glucose by suppressing renal glucose reabsorption. It is used to manage BLOOD GLUCOSE levels in patients with TYPE 2 DIABETES.
Canagliflozin
CAS No.: 842133-18-0
Cat. No.: VC21341078
Molecular Formula: C24H25FO5S
Molecular Weight: 444.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 842133-18-0 |
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Molecular Formula | C24H25FO5S |
Molecular Weight | 444.5 g/mol |
IUPAC Name | (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1 |
Standard InChI Key | XTNGUQKDFGDXSJ-ZXGKGEBGSA-N |
Isomeric SMILES | CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
SMILES | CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES | CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Appearance | White to Pale Yellow Solid |
Boiling Point | 642.9±55.0 |
Melting Point | 68-72 |
Chemical Properties and Structure
Canagliflozin is chemically known as (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate with a molecular formula of C24H25FO5S∙1/2 H2O and molecular weight of 453.53 . It exists as a white to off-white solid with a melting point of 95-105°C . The compound demonstrates solubility in organic solvents such as methanol and dimethyl sulfoxide but remains insoluble in aqueous media across a pH range of 1.1 to 12.9 .
Canagliflozin was developed by Mitsubishi Tanabe Pharma and is marketed under license by Janssen, a division of Johnson & Johnson . It gained FDA approval on March 29, 2013, becoming the first SGLT2 inhibitor available in the United States .
Mechanism of Action
Canagliflozin functions through a distinct insulin-independent pathway by inhibiting SGLT2, a transporter expressed primarily in the proximal renal tubules . SGLT2 is responsible for reabsorbing approximately 90% of glucose filtered by the kidneys under normal physiological conditions . By inhibiting this transporter, canagliflozin effectively:
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Reduces reabsorption of filtered glucose from the tubular lumen
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Lowers the renal threshold for glucose (RTG)
Research indicates that the reabsorption of glucose by SGLT2 is increased in patients with T2DM compared to individuals without the condition, which made this protein an attractive therapeutic target . An important feature of this mechanism is that as blood glucose levels decrease, urinary excretion of glucose correspondingly diminishes, which helps minimize the risk of hypoglycemia .
Canagliflozin also acts on SGLT1, though to a lesser extent than SGLT2. While SGLT1 is present in the proximal renal tubules, it is more prominently expressed in the distal brush-border membrane surface of the small intestinal villi where it facilitates the absorption of glucose and galactose . Interestingly, SGLT1 expression also occurs in cardiac myocytes, which may contribute to the cardiovascular benefits observed with some SGLT2 inhibitors .
Beyond glucose regulation, canagliflozin increases sodium delivery to the distal tubule by blocking SGLT2-dependent glucose and sodium reabsorption . This physiological change is believed to enhance tubuloglomerular feedback and reduce intraglomerular pressure, which may explain its beneficial effects on renal function .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
Canagliflozin demonstrates rapid absorption following oral administration, with peak plasma concentrations (Cmax) typically reached within 1-2 hours (tmax) . In Japanese patients with T2DM who received doses ranging from 25 to 400 mg, the tmax was consistently around 1.0-1.3 hours . The compound exhibits extensive distribution throughout the body and binds substantially to plasma proteins (approximately 99%) .
Metabolism and Elimination
The metabolism of canagliflozin occurs primarily in the liver via the UGT1A9 enzyme pathway, with UGT2B4 playing a secondary role . The resulting metabolites, along with approximately 30% of the unchanged drug, are eliminated through renal excretion . The compound demonstrates a biphasic decline in plasma concentration after reaching peak levels, with elimination half-life (t1/2) values ranging from 10.22-13.26 hours after single dosing and 11.81-16.16 hours after multiple dosing, indicating consistent pharmacokinetic behavior .
Pharmacodynamic Effects
The primary pharmacodynamic effect of canagliflozin is the increase in urinary glucose excretion (UGE) and corresponding decrease in renal threshold for glucose (RTG) . In clinical studies, canagliflozin has consistently demonstrated significant increases in UGE, resulting in reduced plasma glucose concentrations independent of insulin secretion or action . This unique mechanism contributes to its efficacy in glycemic control while minimizing hypoglycemia risk.
Clinical Efficacy
Glycemic Control
Canagliflozin has demonstrated significant efficacy in improving glycemic parameters across various clinical trials. In a 52-week study involving patients with T2DM and chronic kidney disease (CKD), canagliflozin at doses of 100 mg and 300 mg reduced glycated hemoglobin (HbA1c) compared with placebo (-0.19%, -0.33%, and 0.07%, respectively) . The placebo-subtracted differences were -0.27% (95% CI: -0.53, 0.001) for the 100 mg dose and -0.41% (95% CI: -0.68, -0.14) for the 300 mg dose .
Canagliflozin also effectively lowers fasting plasma glucose (FPG) levels, providing comprehensive glycemic management . Its insulin-independent mode of action makes it a valuable addition to diabetes management regimens, particularly for patients who have suboptimal responses to other antidiabetic medications.
Effects on Body Weight and Blood Pressure
Beyond glycemic control, canagliflozin produces clinically meaningful reductions in body weight and blood pressure . In the 52-week study of patients with T2DM and CKD, both the 100 mg and 300 mg doses of canagliflozin significantly lowered body weight and systolic blood pressure compared to placebo . These effects provide additional cardiovascular benefits beyond glucose control, addressing multiple cardiometabolic risk factors simultaneously.
Parameter | Canagliflozin 100 mg | Canagliflozin 300 mg | Placebo |
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HbA1c change (%) | -0.19 | -0.33 | +0.07 |
Body weight | Reduction | Reduction | Minimal change |
Systolic BP | Reduction | Reduction | Minimal change |
eGFR change (ml/min/1.73 m²) | -2.1 | -4.0 | -1.6 |
UACR (median % change) | -16.4 | -28.0 | +19.7 |
Data derived from 52-week study in patients with T2DM and CKD
Cardiovascular Outcomes
The CANVAS program, a large clinical trial initiative, provided substantial evidence of cardiovascular benefits with canagliflozin treatment . The program demonstrated that canagliflozin significantly reduced the composite cardiovascular outcome comprising cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke . This finding positioned canagliflozin as more than just a glucose-lowering agent but also as a medication with proven cardiovascular protective effects in high-risk diabetic patients.
During earlier development phases, Phase II trials had already indicated improved cardiac biomarkers with canagliflozin treatment, including reduced blood pressure and body weight . These initial observations were later confirmed by the more robust evidence from the CANVAS program, solidifying the cardiovascular benefits of this medication.
Renal Outcomes
Canagliflozin has demonstrated promising renal protective effects in clinical trials. The CANVAS program showed a possible benefit on a renal composite endpoint consisting of sustained 40% reduction in estimated glomerular filtration rate (eGFR), the need for renal replacement therapy, or death from renal causes .
In the 52-week study focused on patients with T2DM and CKD, canagliflozin treatment was associated with modest decreases in eGFR (-2.1, -4.0, and -1.6 ml/min/1.73 m² for canagliflozin 100 mg, 300 mg, and placebo, respectively) . More notably, canagliflozin 100 mg and 300 mg provided median percent reductions in urine albumin to creatinine ratio (UACR) of -16.4% and -28.0%, respectively, compared to an increase of 19.7% with placebo . This anti-albuminuric effect suggests potential long-term renal protective mechanisms beyond glucose control.
Further investigation of renal outcomes has been planned, as evidenced by the statistical analysis plan for study 28431754DNE3001, which identified a primary objective to assess the efficacy of canagliflozin relative to placebo in reducing the composite endpoint of end-stage kidney disease (ESKD), doubling of serum creatinine, and renal or cardiovascular death in patients with T2DM, Stage 2 or 3 CKD, and macroalbuminuria .
Data derived from 52-week study in patients with T2DM and CKD
Special Populations
Patients with Chronic Kidney Disease
Canagliflozin's efficacy and safety have been specifically evaluated in patients with CKD. In the 52-week study involving patients with T2DM and Stage 3 CKD (eGFR ≥30 and <50 ml/min/1.73 m²), canagliflozin demonstrated meaningful improvements in glycemic control, albeit with more modest reductions in HbA1c compared to studies in patients with normal renal function .
The mean eGFR of participants in this study was 39.4 ml/min/1.73 m², representing moderate renal impairment . Despite reduced filtration capacity, canagliflozin still provided clinically significant benefits in glycemic parameters, body weight, and blood pressure . Additionally, the medication showed promising effects on albuminuria, with substantial reductions in UACR compared to placebo .
The safety profile in patients with CKD was generally similar to that observed in the broader population, though with particular attention to volume-related effects and changes in renal function parameters . The ongoing study 28431754DNE3001 further explores canagliflozin's effects in patients with Stage 2 or 3 CKD and macroalbuminuria who are receiving standard of care including a maximum tolerated labeled daily dose of an ACE inhibitor or angiotensin receptor blocker (ARB) .
Analytical Methods
Several analytical methodologies have been developed for the quantitative and qualitative analysis of canagliflozin . These methods are crucial for pharmaceutical quality control, clinical research, and therapeutic drug monitoring. The major analytical approaches include:
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Chromatographic techniques
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High-performance liquid chromatography (HPLC)
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Ultra-performance liquid chromatography (UPLC)
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Spectrophotometric methods
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Hyphenated techniques
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Liquid chromatography with tandem mass spectrometry (LC-MS/MS)
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Ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS)
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Emerging methods
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Capillary electrophoresis (CE)
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Electrochemical methods
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These analytical techniques have been applied to determine canagliflozin concentrations in pharmaceutical formulations, alone or in combination with other agents such as metformin . Additionally, methods have been developed to detect and quantify both active and inactive metabolites of canagliflozin , providing valuable tools for pharmacokinetic and pharmacodynamic studies.
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